SL327

Übersicht

Beschreibung

SL 327 ist ein selektiver Inhibitor der Mitogen-aktivierten Proteinkinase-Kinase 1 und 2 (MEK1/2). Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung des Mitogen-aktivierten Proteinkinase/extrazellulären Signal-regulierten Kinase (MAPK/ERK)-Signalwegs verwendet .

Vorbereitungsmethoden

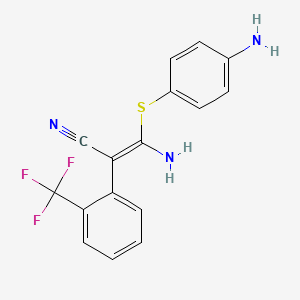

SL 327 kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung eines vinylogen Cyanamids beinhalten. Die Syntheseroute umfasst typischerweise die Reaktion von 4-Aminophenylthiomethylen mit 2-(Trifluormethyl)benzeneacetonitril unter bestimmten Bedingungen, um SL 327 zu ergeben

Analyse Chemischer Reaktionen

SL 327 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SL 327 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen zu ergeben, obwohl dies weniger häufig ist.

Substitution: SL 327 kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Amino- und Sulfanyl-Gruppen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

SL327 is noted for its ability to penetrate the blood-brain barrier and exert effects in vivo. It has been shown to block long-term potentiation (LTP) in the hippocampus and has implications in neuroprotection and behavioral studies related to learning and memory.

Case Studies

- A study highlighted that this compound prevented ethanol-induced increases in phosphorylated extracellular signal-regulated kinase (pERK) in neurons, suggesting its role in modulating responses to addictive substances .

- Another investigation found that this compound did not alter the rewarding effects of d-amphetamine, indicating its specific action on certain pathways without affecting reward sensitivity .

Cancer Research Applications

This compound has been evaluated for its potential in cancer therapy, particularly concerning its combinatory effects with other treatments.

Case Studies

- A study reported that combining this compound with sunitinib malate led to significant suppression of doxorubicin-resistant anaplastic thyroid carcinoma growth, demonstrating its potential as a therapeutic agent in resistant cancer types .

- Research also indicated that this compound could enhance the efficacy of other chemotherapeutic agents by overcoming resistance mechanisms in tumor cells .

Behavioral Studies

This compound's impact on behavior has been explored extensively, particularly concerning anxiety and depression models.

Case Studies

- Research indicated that pretreatment with this compound blocked the antidepressant effects of (R)-ketamine but not (S)-ketamine, highlighting differential effects on mood disorders .

- In behavioral assays, this compound affected locomotor activity and reward pathways without altering baseline behaviors significantly, suggesting a targeted action on specific neural circuits .

Data Summary Table

Wirkmechanismus

SL 327 exerts its effects by selectively inhibiting MEK1/2, which are key components of the MAPK/ERK pathway. This inhibition prevents the phosphorylation and activation of downstream targets, leading to the suppression of cellular processes such as proliferation and differentiation . The compound’s ability to cross the blood-brain barrier makes it particularly useful for studying neurological processes and disorders .

Vergleich Mit ähnlichen Verbindungen

SL 327 ist aufgrund seiner hohen Selektivität für MEK1/2 und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, einzigartig. Ähnliche Verbindungen umfassen:

U0126: Ein weiterer MEK1/2-Inhibitor, jedoch mit unterschiedlicher Selektivität und Potenz.

PD98059: Ein MEK1-Inhibitor mit einem anderen Wirkmechanismus.

Trametinib: Ein MEK1/2-Inhibitor, der klinisch zur Behandlung von Melanomen eingesetzt wird

SL 327 zeichnet sich durch seine spezifischen Anwendungen in der neurologischen Forschung und seine einzigartige chemische Struktur aus.

Biologische Aktivität

SL327 is a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has garnered attention for its role in modulating various biological processes, particularly in the context of learning, memory, and addiction. Below, we explore its biological activity through detailed research findings, case studies, and data tables.

This compound functions by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), a critical component of the MAPK signaling cascade. The IC50 values for this compound against MEK1 and MEK2 are 0.18 μM and 0.22 μM respectively, indicating its potency as a selective inhibitor .

Impact on Learning and Memory

Research indicates that this compound significantly affects learning and memory processes:

- Cocaine-Induced Behavior : In adult male CD-1 mice, this compound administration (50 mg/kg) inhibited the phosphorylation of ERK in response to cocaine exposure. This inhibition correlated with reduced expression of c-Fos, a marker associated with neuronal activation .

- Ethanol Conditioned Place Preference (CPP) : A study demonstrated that this compound blocked the acquisition of ethanol-induced CPP at a dose of 50 mg/kg. It also reduced the expression of this preference in subsequent tests .

Modulation of Psychomotor Sensitization

In morphine-pretreated rats, this compound increased psychomotor sensitization by 58% and prevented the upregulation of several proteins involved in neuronal signaling pathways, including p-PEA-15 and p-Akt1 . This suggests that this compound may influence the neural adaptations associated with drug addiction.

Study on Ethanol Conditioning

In a controlled study involving CD-1 mice, researchers administered this compound prior to ethanol exposure. The findings indicated that:

- Acquisition Phase : this compound significantly blocked the acquisition of ethanol-induced CPP.

- Expression Phase : It reduced expression levels of pERK-positive neurons in critical brain regions associated with reward processing .

Data Tables

The following table summarizes key findings from studies involving this compound:

| Study Focus | Animal Model | Dosage (mg/kg) | Key Findings |

|---|---|---|---|

| Cocaine-Induced ERK Activation | CD-1 Mice | 50 | Inhibition of c-Fos expression and ERK phosphorylation |

| Ethanol Conditioned Place Preference | CD-1 Mice | 50 | Blocked acquisition; reduced expression of CPP |

| Morphine-Induced Psychomotor Sensitization | Morphine-pretreated Rats | 20 | Increased psychomotor sensitization; prevented upregulation of signaling proteins |

Research Findings Overview

- Inhibition of Long-Term Potentiation (LTP) : this compound has been shown to block LTP in hippocampal neurons, which is crucial for synaptic plasticity related to learning and memory .

- Differential Effects on Drug Responses : The compound exhibits varying effects based on the type of drug and phase of learning, highlighting its complex role in addiction behaviors .

- Neuronal Activity Modulation : Inhibition of ERK signaling by this compound has been linked to decreased neuronal firing rates in response to various stimuli, suggesting its potential as a therapeutic agent in managing addiction-related disorders .

Eigenschaften

IUPAC Name |

(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOXTZFYJNCPIS-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429549 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305350-87-2 | |

| Record name | SL327 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL 327 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.